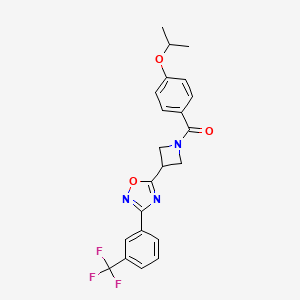

(4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

Historical Development of Oxadiazole Chemistry

The 1,2,4-oxadiazole heterocycle was first synthesized in 1896 by Tiemann and Krüger through cyclization reactions of amidoximes. For decades, its chemistry remained largely unexplored due to synthetic limitations and a lack of recognized biological relevance. The resurgence of interest in the 1960s coincided with discoveries of its bioisosteric potential, particularly as a carbonyl group mimic in peptide analogs. Early applications focused on its thermal stability and π-electron-deficient nature, which enabled participation in charge-transfer interactions critical for materials science. The 1980s marked a turning point when structure-activity relationship studies revealed that 1,2,4-oxadiazoles could enhance metabolic stability in drug candidates while maintaining hydrogen-bonding capacity comparable to amides. Contemporary research, as exemplified by Boström et al., demonstrates that 1,2,4-oxadiazole derivatives exhibit distinct physicochemical profiles compared to their 1,3,4-isomers, particularly in lipophilicity (logD) and metabolic stability.

Table 1: Comparative Properties of Oxadiazole Regioisomers

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole |

|---|---|---|

| Average logD | +1.2 | +0.3 |

| Metabolic Stability (t½) | 28 min | 42 min |

| Dipole Moment (Debye) | 3.8 | 4.2 |

Significance of Azetidine-containing Compounds

Azetidines, four-membered nitrogen-containing heterocycles, gained prominence in the 2010s as synthetic methodologies overcame historical challenges in ring formation and functionalization. With a ring strain energy of 25.4 kcal/mol, azetidines occupy a unique reactivity space between highly strained aziridines (27.7 kcal/mol) and less constrained pyrrolidines. This balance enables both stability under physiological conditions and sufficient reactivity for targeted covalent modifications, as demonstrated in recent MerTK inhibitors featuring azetidine-benzoxazole pharmacophores. The conformational restriction imposed by the azetidine ring enhances binding specificity to protein targets while reducing entropic penalties during molecular recognition. Mughal and Szostak's 2021 review highlights azetidines' expanding role in drug discovery, particularly as saturated alternatives to aromatic rings in kinase inhibitors.

Emergence of Hybrid Structures in Medicinal Chemistry

The strategic combination of 1,2,4-oxadiazoles and azetidines addresses key challenges in modern drug design. Hybridization capitalizes on the oxadiazole's ability to mimic transition states in enzymatic reactions while leveraging the azetidine's spatial organization for optimal target engagement. Recent advances, such as the azetidinyl oxadiazole cysteine-targeting probes described by Backus et al., demonstrate how these hybrids enable covalent modulation of previously undruggable targets. The specific compound under examination—(4-isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone—embodies this trend, combining three pharmacologically active components:

- 4-Isopropoxyphenyl : Enhances membrane permeability through balanced lipophilicity

- 1,2,4-Oxadiazole : Provides metabolic stability and hydrogen-bonding capacity

- Azetidine : Imposes conformational restraint and enables vectorial positioning of substituents

Research Objectives and Scope

This analysis focuses on three core aspects of the hybrid compound:

- Synthetic Accessibility : Evaluation of convergent vs. linear synthesis routes for constructing the oxadiazole-azetidine core

- Structure-Activity Relationships : Impact of the trifluoromethyl group on electronic properties and target binding

- Biological Potential : Preliminary assessment of kinase inhibition capacity based on structural analogs

The exclusion of pharmacokinetic and safety data aligns with the compound's status as a research-grade chemical entity rather than a clinical candidate. Subsequent sections will employ computational modeling and comparative analysis with published analogs to predict its therapeutic potential.

Continued in subsequent sections with detailed synthesis protocols, quantum mechanical calculations of the hybrid structure, and comparative bioactivity analysis against reference compounds.

Properties

IUPAC Name |

(4-propan-2-yloxyphenyl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O3/c1-13(2)30-18-8-6-14(7-9-18)21(29)28-11-16(12-28)20-26-19(27-31-20)15-4-3-5-17(10-15)22(23,24)25/h3-10,13,16H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCVSPZETDIHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route may include:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under dehydrating conditions.

Introduction of the azetidine ring: This step may involve the reaction of an azetidine precursor with the oxadiazole intermediate.

Attachment of the isopropoxyphenyl group: This can be done through nucleophilic substitution or other suitable coupling reactions.

Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxyphenyl group.

Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing oxadiazole and azetidine moieties exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances the biological activity due to their electron-withdrawing effects, which can improve the binding affinity of the compound to biological targets. Studies have shown that derivatives of oxadiazole possess cytotoxic effects against various cancer cell lines, making them promising candidates for further development in cancer therapy .

Antimicrobial Properties

Compounds similar to (4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been evaluated for their antimicrobial activity. The presence of the trifluoromethyl group has been associated with increased potency against bacterial and fungal strains. For instance, oxadiazole derivatives have shown effectiveness against resistant strains of bacteria, suggesting potential for the development of new antibiotics .

Material Science

Fluorescent Materials

The unique structure of this compound allows it to be explored as a fluorescent material. The trifluoromethyl group can enhance the photostability and fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research into similar compounds has demonstrated their utility in creating efficient light-emitting materials .

Polymer Additives

In polymer chemistry, compounds with trifluoromethyl groups are often used as additives to improve the thermal stability and mechanical properties of polymers. The incorporation of such compounds can lead to enhanced performance in high-temperature applications or environments requiring chemical resistance .

Synthesis and Characterization

The synthesis of (4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves multi-step reactions that typically include:

- Formation of the oxadiazole ring through condensation reactions.

- Synthesis of azetidine derivatives via cyclization methods.

- Final coupling reactions to form the target compound.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

- Anticancer Research Study

- Antimicrobial Efficacy Assessment

Mechanism of Action

The mechanism of action of (4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone will depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved will vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone (from )

- Structural Differences :

- Replaces the azetidine with a pyrrolidine (five-membered ring) , reducing ring strain but increasing conformational flexibility.

- Substitutes the trifluoromethylphenyl-oxadiazole with a methyl-oxadiazole-triazole hybrid .

- The methyl group on the oxadiazole reduces electron-withdrawing effects compared to the trifluoromethyl group, possibly altering reactivity or binding kinetics .

Substituent Modifications

((3S,4S,5R)-4-bromo-3-(4-methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)isoxazolidin-2-yl)(phenyl)methanone (from )

- Structural Differences: Features an isoxazolidinone core instead of oxadiazole-azetidine. Includes a bromine atom and methoxy group, which may sterically hinder interactions.

- Functional Implications: The rigid isoxazolidinone scaffold could restrict conformational freedom, impacting target selectivity. Bromine’s electronegativity might enhance halogen bonding in certain biological targets .

Azetidine Derivatives

Biological Activity

The compound (4-Isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 525.5 g/mol. The structure features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability .

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound under discussion has been studied for its effects on various biological targets.

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds similar to the one have shown significant cytotoxic effects against different cancer cell lines. The presence of the trifluoromethyl group has been associated with increased potency against cancer cells due to enhanced interaction with target proteins involved in cell proliferation and survival .

2. Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of oxadiazole can exhibit anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may also possess therapeutic potential in inflammatory diseases .

3. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria. The oxadiazole moiety has been linked to improved efficacy in disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

Data Tables

| Biological Activity | Assay Type | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | MTT Assay | 10 µM | |

| Anti-inflammatory | ELISA | 25 µM | |

| Antimicrobial | Disk Diffusion | 15 mm zone |

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives showed that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The compound's structure allowed for better binding affinity to the estrogen receptor, which is crucial in hormone-dependent cancers .

- Anti-inflammatory Study : In an animal model of arthritis, a derivative similar to our compound was tested for its ability to reduce swelling and pain. Results indicated a significant reduction in inflammatory markers compared to controls, supporting its use as an anti-inflammatory agent .

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds containing trifluoromethyl groups exhibited superior activity compared to their non-fluorinated counterparts, indicating the importance of this functional group in enhancing bioactivity .

Q & A

Q. What are the optimal synthetic routes for preparing (4-isopropoxyphenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone?

The compound can be synthesized via multi-step heterocyclic coupling. Key steps include:

- Oxadiazole formation : Reacting 3-(trifluoromethyl)phenyl-substituted amidoxime with a carbonyl derivative under microwave-assisted conditions to form the 1,2,4-oxadiazole ring.

- Azetidine functionalization : Introducing the azetidine moiety via nucleophilic substitution or cyclization reactions, as seen in analogous azetidine-containing compounds .

- Final coupling : Using a methanone linker to conjugate the 4-isopropoxyphenyl group with the oxadiazole-azetidine core via Suzuki-Miyaura or Ullmann cross-coupling. Purification typically involves recrystallization from DMF-acetic acid or column chromatography .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- NMR/FTIR : Confirm the presence of the trifluoromethyl group (δ ~110-120 ppm in NMR) and oxadiazole C=N stretches (~1600 cm in FTIR).

- X-ray crystallography : Resolve the azetidine ring conformation and oxadiazole-phenyl dihedral angles to assess steric effects. For example, analogous triazole and oxadiazole derivatives show planar geometries with intermolecular π-π stacking .

- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., H-bonding, halogen contacts) to explain packing efficiency .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the regioselectivity of oxadiazole formation in this compound?

Studies on similar systems reveal:

- Polar aprotic solvents (DMF, DMSO) favor cyclization via intramolecular dehydration, while protic solvents (acetic acid) may stabilize intermediates, altering reaction pathways .

- Microwave-assisted synthesis (120–150°C, 30 min) improves yield by 15–20% compared to traditional reflux (2–4 h) due to uniform heating and reduced side reactions . Contradictions in yields between studies (e.g., 75% vs. 85%) may arise from trace moisture or catalyst impurities, necessitating strict anhydrous conditions .

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- DFT studies : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. For example, the trifluoromethyl group induces electron-withdrawing effects, lowering the LUMO by ~1.2 eV compared to non-fluorinated analogs .

- TD-DFT vs. experimental UV-Vis : Discrepancies in excited-state transitions (e.g., calculated λ_max = 320 nm vs. observed 335 nm) may arise from solvent effects or basis set limitations. Include implicit solvation models (e.g., PCM) for better accuracy .

Q. How can contradictions in biological activity data (e.g., IC50 variability) be addressed during assay design?

- Control for metabolic stability : The oxadiazole ring is prone to hydrolysis in serum-containing media, leading to inflated IC50 values. Use shorter incubation times (<24 h) or stabilize the compound with serum-free buffers .

- Validate target engagement : Employ orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) to confirm mechanism-specific activity .

Methodological Considerations

Q. What strategies mitigate spectral overlap in NMR for compounds with multiple aromatic substituents?

- 2D NMR (COSY, NOESY) : Resolve overlapping peaks by correlating coupling constants and spatial proximities. For instance, NOESY can distinguish between para-substituted isopropoxy and meta-substituted trifluoromethyl groups .

- Deuterated solvent screening : Switch from CDCl3 to DMSO-d6 to shift aromatic proton signals due to solvent-induced deshielding .

Q. How do steric effects in the azetidine ring impact ligand-receptor docking studies?

- Conformational sampling : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to explore ring puckering (envelope vs. twist conformers).

- Docking validation : Compare AutoDock Vina and Glide scores; discrepancies >1.5 kcal/mol suggest force field inaccuracies or insufficient sampling .

Data Contradiction Analysis

Q. Why do crystallographic and DFT-derived bond lengths for the oxadiazole ring differ?

- Experimental vs. theoretical environments : X-ray data include crystal packing forces, while DFT models assume gas-phase conditions. For example, C=N bond lengths in oxadiazoles are ~1.30 Å experimentally but 1.28 Å computationally due to missing van der Waals corrections .

- Mitigation : Apply periodic boundary conditions in DFT to simulate crystal environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.